2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. The compound consists of a benzonitrile group attached to a phenyl ring, which is further connected to a morpholine ring via a methylene bridge.
Preparation Methods
The synthesis of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has indicated that it may possess anti-inflammatory and anti-cancer properties, which are being explored for therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer activity .
Comparison with Similar Compounds
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile can be compared with other similar compounds, such as:
4-(Morpholin-4-ylmethyl)benzonitrile: This compound lacks the additional phenyl ring, making it less complex and potentially less active in certain biological assays.
2-(Morpholin-4-ylmethyl)phenylmethanol: This compound has a hydroxyl group instead of a nitrile group, which can significantly alter its chemical reactivity and biological activity.
2-(Morpholin-4-ylmethyl)phenylamine: The presence of an amine group instead of a nitrile group can lead to different pharmacological properties and applications.
Properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCZJHLJHUGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.